3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(2H-1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative featuring a benzodioxol moiety at position 3 and a 4-fluorobenzyl group at position 3. Its molecular formula is C₂₄H₁₇FN₂O₂, with a molecular weight of 408.41 g/mol.
Structurally, the pyrazolo[4,3-c]quinoline core provides a planar aromatic system, while the substituents modulate electronic and steric properties. The 4-fluorobenzyl group introduces lipophilicity, which may enhance blood-brain barrier penetration, whereas the benzodioxol moiety (with two oxygen atoms) could promote hydrogen bonding, affecting receptor interactions .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-5-15(6-9-17)12-28-13-19-23(16-7-10-21-22(11-16)30-14-29-21)26-27-24(19)18-3-1-2-4-20(18)28/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQVKCYBNPPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a pyrazoloquinoline precursor under specific conditions. Common reagents used in these reactions include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazolo[4,3-c]quinoline Derivatives
Key Research Findings
Substituent Effects on Bioactivity
- Neurotensin Receptor Agonism : The dimethoxy-substituted analogue (C₂₆H₂₂FN₃O₂) showed potent activity (EC₅₀ = 10 µM) in GPR35 assays, attributed to methoxy groups stabilizing receptor interactions .
- Benzodioxol Moieties : The benzodioxol group in the target compound may mimic catechol structures, enabling interactions with enzymes or receptors involved in neurodegenerative diseases, as seen in alpha-synuclein inhibitors .
Pharmacokinetic Considerations
- Rotatable Bonds : The target compound has 6 rotatable bonds, below the threshold of 10 associated with good bioavailability, suggesting favorable absorption .
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 320.34 g/mol
- CAS Number : Not specifically listed in the search results but can be derived based on the molecular structure.
Structural Features
The presence of a benzodioxole moiety is significant as it is known to enhance the pharmacological profile of compounds. The fluorophenyl group may also contribute to increased lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have indicated that pyrazoloquinoline derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their antibacterial and antifungal activities. A study reported that certain pyrazolo[4,3-c]quinoline derivatives displayed significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrazoloquinolines can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition suggests a potential mechanism for anti-inflammatory activity through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . The compound's structural features may play a crucial role in its efficacy.
Anticancer Potential
The anticancer activity of pyrazoloquinoline derivatives has been a focal point in recent research. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and apoptotic markers. For example, some derivatives have been reported to exhibit cytotoxic effects against breast cancer cells by promoting cell cycle arrest and apoptosis .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A series of pyrazoloquinoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an MIC of 8 µg/mL against S. aureus, demonstrating promising antibacterial activity .
- Anti-inflammatory Mechanism : In vitro assays using RAW 264.7 cells showed that specific pyrazoloquinoline derivatives significantly reduced NO production by inhibiting iNOS expression, suggesting their potential as anti-inflammatory agents .
- Anticancer Activity Evaluation : In a study involving various cancer cell lines, certain pyrazoloquinoline derivatives were found to induce apoptosis through mitochondrial pathways, with IC50 values ranging from 10 to 25 µM, indicating moderate to high potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
